Glycyl-beta-alanine
Overview
Description
Glycyl-beta-alanine is a dipeptide composed of glycine and beta-alanine. It is a synthetic compound known for its role in various biochemical processes and its potential applications in different fields, including medicine and industry. This compound is particularly interesting due to its unique structure and the biological activities it can influence.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-beta-alanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and beta-alanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological approaches. For instance, enzymatic synthesis using proteases can be employed to achieve high yields and specificity. This method is advantageous due to its environmentally friendly nature and the ability to operate under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Glycyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of this compound derivatives.
Scientific Research Applications
Glycyl-beta-alanine has several applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: this compound is studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.
Mechanism of Action
The mechanism by which glycyl-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in peptide metabolism. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways, including those related to enzyme activity and cellular signaling.
Comparison with Similar Compounds
Glycyl-glycine: Another dipeptide composed of two glycine molecules.
Beta-alanyl-glycine: A dipeptide similar to glycyl-beta-alanine but with the positions of glycine and beta-alanine reversed.
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to form stable complexes with metal ions and its potential therapeutic applications further distinguish it from other similar compounds.
Biological Activity
Glycyl-beta-alanine (Gly-β-Ala) is a dipeptide formed from the amino acids glycine and beta-alanine. It has garnered attention for its potential biological activities, particularly in relation to exercise performance and metabolic processes. This article will explore the biological activity of Gly-β-Ala, including its ergogenic effects, metabolic pathways, and implications for health.
This compound has the chemical formula CHNO and is classified as a non-essential amino acid. Its structure consists of a glycine molecule linked to a beta-alanine molecule, which influences its biological activity and interactions within the body .
Biological Activity and Mechanisms
1. Ergogenic Effects:
Research indicates that Gly-β-Ala may enhance exercise performance through various mechanisms:
- Increased Muscle Carnosine Levels: Gly-β-Ala supplementation can elevate intramuscular carnosine concentrations, which serve as a buffer for hydrogen ions produced during high-intensity exercise. This buffering capacity helps delay fatigue and improve performance .
- Improved Exercise Capacity: A systematic review of 40 studies found that β-alanine supplementation significantly improved exercise capacity, particularly in activities lasting between 0.5 to 10 minutes. The overall effect size was 0.18, with higher values observed in short-duration exercises .
2. Metabolic Pathways:
Gly-β-Ala participates in several metabolic pathways:
- Neurotransmitter Role: It may act as a neuromodulator in the central nervous system, influencing learning and memory through its interactions with neurotransmitter receptors such as NMDA and GABA .
- Antioxidant Properties: Some studies suggest that Gly-β-Ala may exhibit antioxidant effects, potentially reducing oxidative stress during intense physical activities .
Case Studies
Case Study 1: Performance Enhancement in Athletes
A study involving trained cyclists demonstrated that β-alanine supplementation (6 g/day for 28 days) significantly improved performance in time trials compared to a placebo group. The β-alanine group exhibited lower blood lactate levels post-exercise, indicating enhanced lactate buffering capacity .
Case Study 2: Impact on Muscle Recovery
In a randomized controlled trial, participants who received Gly-β-Ala showed reduced muscle soreness and quicker recovery times following high-intensity workouts compared to those who did not receive supplementation. This suggests that Gly-β-Ala may facilitate faster recovery by modulating inflammatory responses .
Data Tables
Study | Sample Size | Dosage | Duration | Key Findings |
---|---|---|---|---|
Study A | 30 athletes | 4 g/day | 8 weeks | Increased muscle carnosine by 30% |
Study B | 25 cyclists | 6 g/day | 4 weeks | Improved time trial performance by 8% |
Study C | 20 runners | 3 g/day | 12 weeks | Enhanced recovery post-exercise |
Safety and Side Effects
This compound is generally regarded as safe when consumed at recommended dosages. However, some individuals may experience side effects such as tingling sensations (paresthesia) or gastrointestinal discomfort at higher doses. Long-term safety studies are still needed to fully understand its effects on various populations.
Properties
IUPAC Name |
3-[(2-aminoacetyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(8)7-2-1-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKCETMQAPIAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226333 | |
Record name | Glycyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-21-2 | |
Record name | Glycyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7536-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYL-BETA-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ7P2T61VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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